molecular formula C12H15NO4S B4194405 (2,4-dimethoxyphenyl)(1,1-dioxido-2,3-dihydro-3-thienyl)amine

(2,4-dimethoxyphenyl)(1,1-dioxido-2,3-dihydro-3-thienyl)amine

Cat. No. B4194405
M. Wt: 269.32 g/mol
InChI Key: PJXUDJKSCGWTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-dimethoxyphenyl)(1,1-dioxido-2,3-dihydro-3-thienyl)amine, also known as DMTS, is a chemical compound that has been widely used in scientific research for its unique properties.

Mechanism of Action

(2,4-dimethoxyphenyl)(1,1-dioxido-2,3-dihydro-3-thienyl)amine works by binding to thiol groups on proteins, which can lead to changes in protein function. It has also been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
(2,4-dimethoxyphenyl)(1,1-dioxido-2,3-dihydro-3-thienyl)amine has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (2,4-dimethoxyphenyl)(1,1-dioxido-2,3-dihydro-3-thienyl)amine in lab experiments is its high selectivity for thiol groups, which can allow for specific targeting of proteins of interest. However, one limitation is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are several potential future directions for research involving (2,4-dimethoxyphenyl)(1,1-dioxido-2,3-dihydro-3-thienyl)amine. One area of interest is its potential use in the development of new cancer treatments. Additionally, further research is needed to fully understand its mechanism of action and potential applications in other areas of medicine and biology.

Scientific Research Applications

(2,4-dimethoxyphenyl)(1,1-dioxido-2,3-dihydro-3-thienyl)amine has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of thiols and as a ligand for the synthesis of metal complexes. It has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-16-10-3-4-11(12(7-10)17-2)13-9-5-6-18(14,15)8-9/h3-7,9,13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXUDJKSCGWTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2CS(=O)(=O)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dimethoxyphenyl)(1,1-dioxido-2,3-dihydro-3-thienyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.